![molecular formula C18H19NO4 B2547727 (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 530148-82-4](/img/structure/B2547727.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
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Description
(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide, also known as DMC or 2E-DMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
- Significance : Understanding how plants balance defense and autotoxicity sheds light on their chemical defense strategies. By regulating metabolic modifications, tobacco plants avoid self-harm while gaining herbivore defense .
- Coverage : IMPPAT 2.0 includes 4010 Indian medicinal plants, 17967 phytochemicals, and 1095 therapeutic uses. This comprehensive resource aids researchers, herbalists, and healthcare practitioners in exploring traditional medicine .
Plant Chemical Defense
Indian Medicinal Plants and Phytochemistry
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-7-5-4-6-14(15)19-18(20)11-9-13-8-10-16(22-2)17(12-13)23-3/h4-12H,1-3H3,(H,19,20)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEGPWHVDUOGDP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |
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